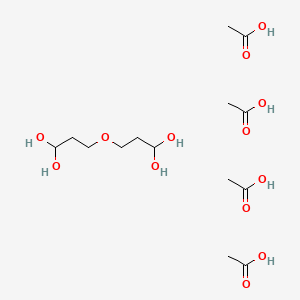
Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol is a complex organic compound with the molecular formula C11H24O9. This compound is characterized by the presence of multiple hydroxyl groups and an acetic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol typically involves the reaction of acetic acid with 3,3-dihydroxypropoxypropane-1,1-diol. The reaction is carried out under controlled conditions, often involving the use of catalysts to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where acetic acid is reacted with 3,3-dihydroxypropoxypropane-1,1-diol in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is typically heated and stirred to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or crystallization techniques to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a model compound in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. The acetic acid moiety can participate in esterification and hydrolysis reactions, affecting the overall chemical behavior of the compound .
Comparison with Similar Compounds
Similar Compounds
Propionic acid: Similar in structure but with a different carbon chain length.
Butyric acid: Another carboxylic acid with a longer carbon chain.
Lactic acid: Contains a hydroxyl group but differs in its overall structure.
Uniqueness
Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol is unique due to its multiple hydroxyl groups and the presence of an acetic acid moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
57348-99-9 |
|---|---|
Molecular Formula |
C14H30O13 |
Molecular Weight |
406.38 g/mol |
IUPAC Name |
acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol |
InChI |
InChI=1S/C6H14O5.4C2H4O2/c7-5(8)1-3-11-4-2-6(9)10;4*1-2(3)4/h5-10H,1-4H2;4*1H3,(H,3,4) |
InChI Key |
VDRBIVVRCHBCFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(COCCC(O)O)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















